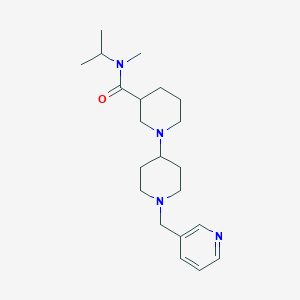![molecular formula C13H14F3NO4 B5336870 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5336870.png)
2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol involves the binding of the compound to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to an increase in insulin sensitivity and glucose uptake in cells, which can have potential therapeutic implications for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. These include an increase in insulin sensitivity, improved glucose uptake, and a decrease in blood glucose levels. Additionally, this compound has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol in lab experiments is its selectivity towards PTP1B, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol. One of the major areas of focus is the development of more potent and selective inhibitors of PTPs, which can have potential therapeutic implications for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound. Lastly, more research is needed to explore the potential applications of this compound in other scientific fields such as neuroscience and immunology.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its selectivity towards PTP1B and its ability to improve insulin sensitivity and glucose uptake make it an ideal tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic implications and to elucidate the molecular mechanisms underlying its various biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol involves the reaction of 2-methoxyphenol with 2-(trifluoromethyl)morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 137-139°C.
Applications De Recherche Scientifique
2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been its use as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. This compound has been shown to selectively inhibit PTP1B, a PTP that is involved in the regulation of insulin signaling and glucose homeostasis.
Propriétés
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-20-9-4-2-3-8(11(9)18)12(19)17-5-6-21-10(7-17)13(14,15)16/h2-4,10,18H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPAGMUMSIFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5336788.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5336796.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methylbutanoyl)piperidine](/img/structure/B5336803.png)
![2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5336806.png)
![3-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5336813.png)

![5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-methoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5336834.png)
![5-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B5336843.png)
![3-(2-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5336851.png)
![N-(3-fluoro-2-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5336853.png)

![1-(4-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5336864.png)
![ethyl [5-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5336867.png)
